molecular formula C8H6N4O B566485 2-(4-Oxo-4,5-dihydro-1H-pyrrolo[3,2-d]pyrimidin-7-yl)acetonitrile CAS No. 100419-81-6

2-(4-Oxo-4,5-dihydro-1H-pyrrolo[3,2-d]pyrimidin-7-yl)acetonitrile

Cat. No.: B566485
CAS No.: 100419-81-6
M. Wt: 174.163
InChI Key: WNJYJKMDIPSKAO-UHFFFAOYSA-N
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Description

2-(4-Oxo-4,5-dihydro-1H-pyrrolo[3,2-d]pyrimidin-7-yl)acetonitrile is a heterocyclic compound that features a pyrrolopyrimidine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural similarity to other bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Oxo-4,5-dihydro-1H-pyrrolo[3,2-d]pyrimidin-7-yl)acetonitrile typically involves multi-step organic reactions. One common method includes the condensation of appropriate pyrimidine derivatives with nitriles under controlled conditions. For example, the reaction of 4-amino-5-formylpyrimidines with cyanoacetic ester can yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions

2-(4-Oxo-4,5-dihydro-1H-pyrrolo[3,2-d]pyrimidin-7-yl)acetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the oxidation state of the compound, potentially altering its biological activity.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the pyrrolopyrimidine core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce various substituted pyrrolopyrimidines.

Scientific Research Applications

2-(4-Oxo-4,5-dihydro-1H-pyrrolo[3,2-d]pyrimidin-7-yl)acetonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Oxo-4,5-dihydro-1H-pyrrolo[3,2-d]pyrimidin-7-yl)acetonitrile involves its interaction with specific molecular targets. For instance, it may inhibit enzymes like dihydrofolate reductase, which is crucial for DNA synthesis and cell proliferation . This inhibition can lead to antiviral or anticancer effects by disrupting the replication of viruses or the growth of cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Pemetrexed: A known anticancer drug with a similar pyrrolopyrimidine structure.

    Methotrexate: Another anticancer agent that shares structural features with the compound.

    Toyocamycin: An antibiotic with a related pyrrolopyrimidine core.

Uniqueness

2-(4-Oxo-4,5-dihydro-1H-pyrrolo[3,2-d]pyrimidin-7-yl)acetonitrile is unique due to its specific substitution pattern, which can confer distinct biological activities compared to its analogs. Its potential for diverse chemical modifications makes it a versatile compound for research and development.

Properties

IUPAC Name

2-(4-oxo-3,5-dihydropyrrolo[3,2-d]pyrimidin-7-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N4O/c9-2-1-5-3-10-7-6(5)11-4-12-8(7)13/h3-4,10H,1H2,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNJYJKMDIPSKAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(N1)C(=O)NC=N2)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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